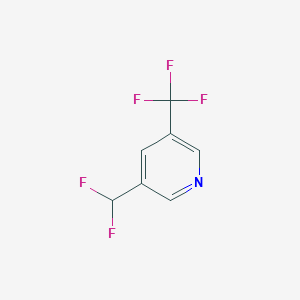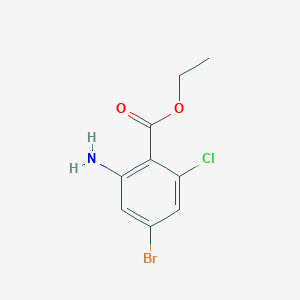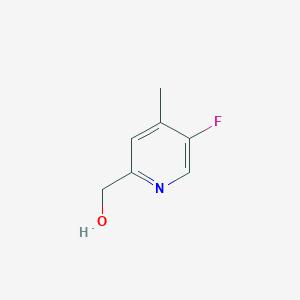
(3,5-Difluoro-4-methoxybenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Difluoro-4-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-methoxybenzyl)hydrazine typically involves the reaction of 3,5-difluoro-4-methoxybenzyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Difluoro-4-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl hydrazine derivatives.
Applications De Recherche Scientifique
(3,5-Difluoro-4-methoxybenzyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of (3,5-Difluoro-4-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methoxy group can also influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: This compound is a fluorophore used in biochemical studies and has similar structural features, such as the presence of fluorine atoms.
4-Methoxybenzyl hydrazine: This compound lacks the fluorine atoms but shares the methoxybenzyl hydrazine core structure.
Uniqueness: (3,5-Difluoro-4-methoxybenzyl)hydrazine is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methoxy group can affect its electronic properties and binding interactions.
Propriétés
Numéro CAS |
887596-88-5 |
|---|---|
Formule moléculaire |
C8H10F2N2O |
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
(3,5-difluoro-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H10F2N2O/c1-13-8-6(9)2-5(4-12-11)3-7(8)10/h2-3,12H,4,11H2,1H3 |
Clé InChI |
AVHHEQQRGWRGEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)CNN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
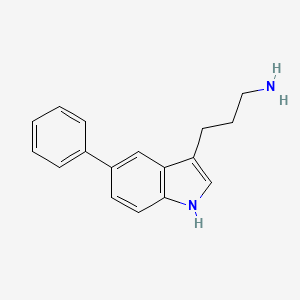

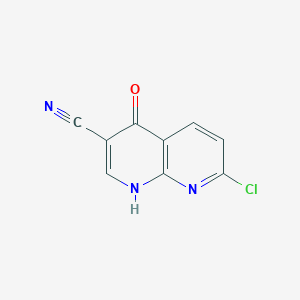
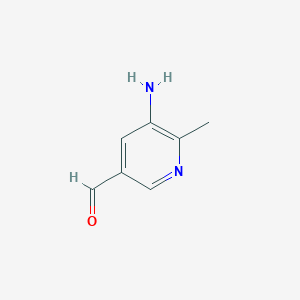

![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
